2-Amino-1-(2-hydroxyphenyl)propan-1-one
Description
2-Amino-1-(2-hydroxyphenyl)propan-1-one is a substituted propanone derivative featuring an amino group at the C2 position and a 2-hydroxyphenyl moiety at the ketone-bearing carbon. wt. 151.17) offer insights. This ethanone analog is synthesized via hydriodic acid reduction of nitro-coumarin derivatives, yielding a hydrochloride salt with a melting point of 177°C (decomposition) . However, the propanone backbone in the target compound introduces additional steric bulk, which may influence conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,10H2,1H3 |
InChI Key |
SBFVZTNCLVFCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-Nitro-5-hydroxybenzaldehyde: This method involves a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde.
From p-Anisidine: Another synthetic route involves the use of p-anisidine as a starting material.
Industrial Production Methods
Industrial production methods for 2-Amino-1-(2-hydroxyphenyl)propan-1-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (Compound 14)
- Structure : Incorporates a piperazine ring linked to a dichlorophenyl group.
- Key Differences :
- Applications: High yield (97%) and purity (>99%) suggest utility in antiseizure or antinociceptive drug development .
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure: Features a methylamino group and 3-methylphenyl substituent.
- 3-Methylphenyl enhances steric hindrance and electron-donating effects, altering metabolic stability.
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)
- Structure : Contains a pyridinyl group at the C3 position.
Physicochemical and Pharmacokinetic Properties
*Estimated based on substituent contributions.
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